3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid. It is also known as CF3-Benzoic acid and 2-Carboxy-4-chloro-3-fluorobenzotrifluoride .
Molecular Structure Analysis
The molecular formula for this compound is C8H3ClF4O2 . The InChI code is 1S/C8H3ClF4O2/c9-4-2-1-3 (8 (11,12)13)5 (6 (4)10)7 (14)15/h1-2H, (H,14,15) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 242.56 g/mol . It has a boiling point of 96-98°C .Scientific Research Applications
Directed Lithiation of Unprotected Benzoic Acids
Benzoic acid derivatives, including those with chloro and fluoro groups, are crucial in the directed lithiation process. This process leads to ortho-substituted products, highlighting the intermediate directing capacity of carboxylic acid groups. The chloro and fluoro groups in meta-substituted benzoic acids show complementary effects in directing metallation, which is key for developing routes to benzoic acids with multiple substitutions (Bennetau et al., 1995).
Synthesis of Soluble Fluoro-Polyimides
Fluoro-polyimides, synthesized from aromatic diamines and dianhydrides, including fluorine-containing aromatic diamines derived from 2-chloro-5-nitro-1-trifluoromethylbenzene, offer excellent thermal stability, low moisture absorption, and high hygrothermal stability. These properties make them valuable in high-performance material applications (Xie et al., 2001).
Quantum Structure-Metabolism Relationships
Substituted benzoic acids, including 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid, have been studied for their metabolism in rats, revealing insights into drug metabolism. The study of their physicochemical properties provides a deeper understanding of the metabolic fate of these compounds, which is essential in pharmaceutical research (Ghauri et al., 1992).
Regiochemical Functionalization of Aromatic Substrates
Aromatic and heterocyclic substrates, including those containing fluorine, trifluoromethyl, and trifluoromethoxy groups, have been functionalized using organometallic methods. This technique allows for the introduction of various functionalities, expanding the range of potential applications in therapeutic and pesticidal activity research (Schlosser, 2005).
Synthesis of Fluorescent Probes for Reactive Oxygen Species
Derivatives of benzoic acid, including those with fluoro and chloro groups, have been developed as fluorescent probes for detecting reactive oxygen species in biological systems. These probes help in studying the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).
Structural Analysis of Ortho Chloro- and
Fluoro- Substituted Benzoic AcidsDetailed investigations on ortho fluoro- and chloro- substituted benzoic acids reveal significant insights into their structures and properties. Quantum chemical calculations and experimental data, including UV-induced photofragmentation reactions, enhance our understanding of these compounds, which is crucial in material science and environmental assessments (Ildiz & Fausto, 2020).
Dehalogenation and Mineralization in Aqueous Media
Chloro/fluoro-benzoic acid derivatives undergo photoassisted dehalogenation and mineralization at the TiO2/H2O interface under UV light. This process, crucial in environmental chemistry, highlights the differing reactivity of chloro and fluoro groups and their impact on dehalogenation rates (Hidaka et al., 2008).
Unsymmetrical Bent-Core Liquid Crystals
Achiral unsymmetrical bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid and substituted with polar fluoro or chloro groups exhibit enantiotropic nematic phases. Their synthesis and phase characterization contribute to the field of liquid crystal research, relevant in display technology and material science (Begum et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNHWBAPTNAREE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378687 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-41-9 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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